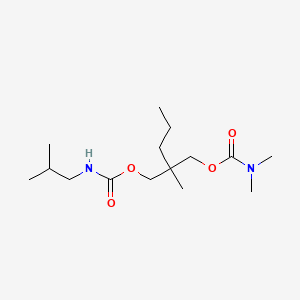
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a carbamic acid group attached to a 4-chlorophenyl ring and a 6-oxo-1-cyclohexen-1-yl ester moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester typically involves the reaction of 4-chlorophenyl isocyanate with 6-oxo-1-cyclohexen-1-yl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (3-methyl-6-oxo-1-cyclohexen-1-yl)-, methyl ester: Similar structure but with a methyl group instead of a 4-chlorophenyl group.
Carbamic acid, (4-methylphenyl)-, 6-oxo-1-cyclohexen-1-yl ester: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
Carbamic acid, (4-chlorophenyl)-, 6-oxo-1-cyclohexen-1-yl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
64688-88-6 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(6-oxocyclohexen-1-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H12ClNO3/c14-9-5-7-10(8-6-9)15-13(17)18-12-4-2-1-3-11(12)16/h4-8H,1-3H2,(H,15,17) |
InChI Key |
YYCALFAISVOBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


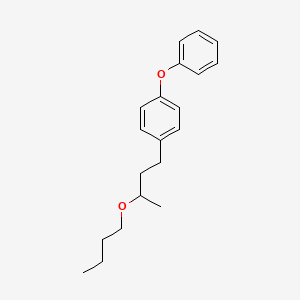



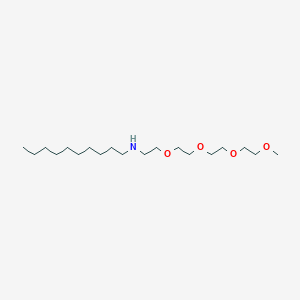
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)



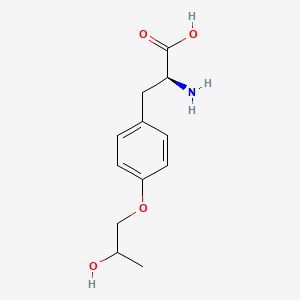
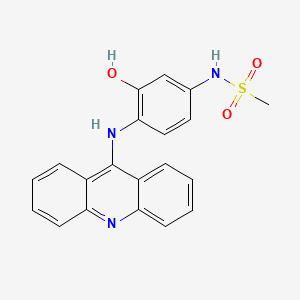
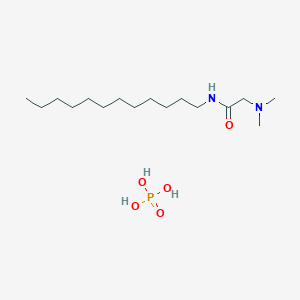
![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
